4-Cyano-2-(ethylamino)benzoic acid
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Overview
Description
4-Cyano-2-(ethylamino)benzoic acid is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzoic acid, featuring a cyano group at the 4-position and an ethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(ethylamino)benzoic acid typically involves the introduction of the cyano and ethylamino groups onto a benzoic acid derivative. One common method is the nitration of ethylaminobenzoic acid followed by reduction and subsequent cyanation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by cyanation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-(ethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted benzoic acids.
Scientific Research Applications
4-Cyano-2-(ethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Cyano-2-(ethylamino)benzoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzoic acid: Lacks the ethylamino group, making it less versatile in certain reactions.
2-Ethylaminobenzoic acid: Lacks the cyano group, affecting its electron-withdrawing properties.
Uniqueness
4-Cyano-2-(ethylamino)benzoic acid is unique due to the presence of both the cyano and ethylamino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-cyano-2-(ethylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9-5-7(6-11)3-4-8(9)10(13)14/h3-5,12H,2H2,1H3,(H,13,14) |
InChI Key |
QBHGTRPEZFHXJN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C#N)C(=O)O |
Origin of Product |
United States |
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